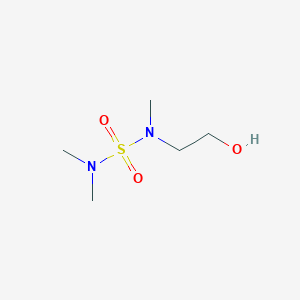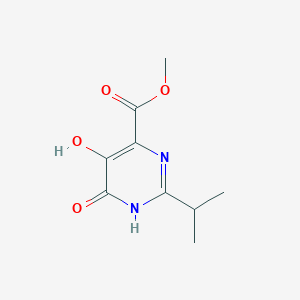![molecular formula C9H13Cl2N3 B1461131 (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride CAS No. 1881296-03-2](/img/structure/B1461131.png)
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 . It is a potent and selective protein kinase inhibitor that has a unique structure and possesses potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide (8) and reaction of this 7-methyl product (VII) with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of “(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride” is complex. The compound is based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride” involve methylation and reaction with an appropriate amine . The reactants are heated in a Parr bomb at 125-130°C for 6-6.5 hours .Applications De Recherche Scientifique
Heterocyclic Scaffold Development
A study by Bucci et al. (2018) introduced a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold designed to stabilize parallel turn conformations in peptide sequences. This work highlights the utility of pyrrolopyridine derivatives in developing new molecular frameworks that can influence the conformational stability of peptides, which is crucial for their biological activity and interaction with biological targets (Bucci et al., 2018).
Photocytotoxicity and Cellular Uptake
Research by Basu et al. (2015) explored iron(III) complexes of pyridoxal (vitamin B6) Schiff bases, where compounds demonstrated enhanced cellular uptake and remarkable photocytotoxicity, showing potential for therapeutic applications. This study suggests that pyrrolopyridine derivatives, through their structural diversity, can play a significant role in designing compounds with selective cellular uptake and therapeutic efficacy (Basu et al., 2015).
Molecular Docking and Drug Design
A facile synthesis and docking study by Bommeraa et al. (2019) on N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated the compound's potential interactions with biological targets. This work underscores the importance of pyrrolopyridine derivatives in drug design and development, providing insights into their binding affinities and interactions with target molecules (Bommeraa et al., 2019).
Anticancer Activity
A study on achiral azaindole-substituted titanocenes by Mendez et al. (2011) investigated the cytotoxicity of compounds against various cancer cell lines. The research highlights the application of pyrrolopyridine derivatives in developing anticancer agents, showcasing their potential to inhibit the growth of cancerous cells with varying degrees of efficacy (Mendez et al., 2011).
Propriétés
IUPAC Name |
(7-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-4-2-3-8-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVBGDSCVECIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)



![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)





